Diiodomethyl o-tolyl sulfone
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Overview
Description
Diiodomethyl o-tolyl sulfone is an organosulfur compound with the molecular formula C8H8I2O2S. It is characterized by the presence of two iodine atoms, a sulfone group, and a tolyl group. This compound is known for its antimicrobial properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiodomethyl o-tolyl sulfone can be synthesized through the reaction of o-tolyl sulfone with iodine and a suitable oxidizing agent. The reaction typically involves the following steps:
Formation of the sulfone group: The starting material, o-tolyl sulfone, is prepared by the oxidation of o-tolyl sulfide using an oxidizing agent such as hydrogen peroxide or potassium permanganate.
Iodination: The o-tolyl sulfone is then reacted with iodine in the presence of an oxidizing agent like sodium hypochlorite or hydrogen peroxide to introduce the diiodomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: It can participate in substitution reactions where the iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diiodomethyl o-tolyl sulfone has a wide range of applications in scientific research:
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and preservatives.
Medicine: Explored for its potential therapeutic applications due to its antimicrobial activity.
Mechanism of Action
The antimicrobial activity of diiodomethyl o-tolyl sulfone is attributed to its ability to disrupt the cell membranes of microorganisms. The diiodomethyl group interacts with the lipid bilayer, causing membrane destabilization and leakage of cellular contents. This leads to the inhibition of microbial growth and eventual cell death. The sulfone group enhances the compound’s stability and solubility, making it effective in various formulations .
Comparison with Similar Compounds
Diiodomethyl p-tolyl sulfone: Similar structure but with a para-substituted tolyl group.
Diiodomethyl phenyl sulfone: Contains a phenyl group instead of a tolyl group.
Diiodomethyl methyl sulfone: Contains a methyl group instead of a tolyl group.
Uniqueness: Diiodomethyl o-tolyl sulfone is unique due to the ortho-substitution of the tolyl group, which can influence its reactivity and interaction with biological targets. The presence of two iodine atoms also enhances its antimicrobial properties compared to other sulfone derivatives .
Properties
CAS No. |
31350-47-7 |
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Molecular Formula |
C8H8I2O2S |
Molecular Weight |
422.02 g/mol |
IUPAC Name |
1-(diiodomethylsulfonyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8I2O2S/c1-6-4-2-3-5-7(6)13(11,12)8(9)10/h2-5,8H,1H3 |
InChI Key |
FTUYPKMLUCGZSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C(I)I |
Origin of Product |
United States |
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